

Strontium chromate CAS number 7789-06-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium chromate*

Cat. No.: *B1219968*

[Get Quote](#)

An In-depth Technical Guide to **Strontium Chromate** (CAS 7789-06-2)

Introduction

Strontium chromate (SrCrO_4) is an inorganic compound appearing as a vibrant yellow crystalline solid or powder.^[1] Identified by CAS number 7789-06-2, it is most recognized for its efficacy as a corrosion inhibitor, particularly in protective coatings for aluminum and its alloys in the aerospace and marine industries.^{[2][3]} It also finds use as a pigment, known as Strontium Yellow or Pigment Yellow 32, in polyvinyl chloride (PVC) resins, pyrotechnics, and various coatings.^{[1][4][5]}

Despite its industrial utility, the presence of chromium in its hexavalent state (Cr(VI)) makes **strontium chromate** a significant occupational and environmental hazard. Hexavalent chromium compounds are established human carcinogens, and their handling requires stringent safety protocols.^{[6][7][8]} This guide provides a comprehensive technical overview of **strontium chromate**, detailing its physicochemical properties, synthesis, applications, toxicological profile, and safety procedures for researchers, scientists, and drug development professionals who may encounter this compound in laboratory or industrial settings.

Physicochemical Properties

The fundamental physical and chemical characteristics of **strontium chromate** are summarized below. Its poor solubility in water is a key property related to its use in corrosion-inhibiting pigments.^[2]

Property	Value	Reference
CAS Number	7789-06-2	[2]
Molecular Formula	SrCrO ₄	[2]
Molecular Weight	203.61 g/mol	[2]
Appearance	Light yellow powder or granular solid	[1] [2]
Density	3.895 - 3.9 g/cm ³	[1] [9]
Decomposition Temp.	~500°C	[10]
Water Solubility	0.12 g/100 mL at 15°C 3 g/100 mL at 100°C	[2]
Solubility Product (K _{sp})	pK _{sp} : 4.65	[1]
Other Solubilities	Soluble in dilute acids, ammonia salts, and boiling water.	[1]

Synthesis and Experimental Protocols

Strontium chromate is typically synthesized via a straightforward aqueous precipitation reaction, also known as a double decomposition reaction.[\[2\]](#)

General Synthesis Methodology

The most common laboratory and industrial preparation involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂), with a soluble chromate salt, like sodium chromate (Na₂CrO₄).[\[5\]](#) The reaction yields insoluble **strontium chromate**, which precipitates out of the solution and can be collected through filtration.

Illustrative Experimental Protocol: Aqueous Precipitation

Objective: To synthesize **strontium chromate** (SrCrO₄) powder.

Materials:

- Strontium chloride (SrCl_2)
- Sodium chromate (Na_2CrO_4)
- Deionized water
- Beakers
- Stirring rod or magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel, filter paper)
- Drying oven

Procedure:

- Prepare Reactant Solutions:
 - Prepare a 0.5 M solution of strontium chloride by dissolving the appropriate mass in a volume of deionized water.
 - Prepare a 0.5 M solution of sodium chromate by dissolving the appropriate mass in a separate volume of deionized water.
- Precipitation:
 - While stirring continuously, slowly add the sodium chromate solution to the strontium chloride solution.
 - A bright yellow precipitate of **strontium chromate** will form immediately.
 - Continue stirring for 15-20 minutes to ensure the reaction goes to completion.
- Isolation and Purification:
 - Separate the precipitate from the supernatant liquid by vacuum filtration.

- Wash the collected solid with several portions of deionized water to remove any soluble impurities, such as sodium chloride (NaCl).
- Drying:
 - Carefully transfer the filtered solid to a watch glass or evaporating dish.
 - Dry the product in a drying oven at 100-110°C until a constant weight is achieved.
- Characterization:
 - The final product is a fine, yellow powder. Confirmation can be achieved through analytical techniques such as X-ray Diffraction (XRD) or Fourier-Transform Infrared (FTIR) Spectroscopy.

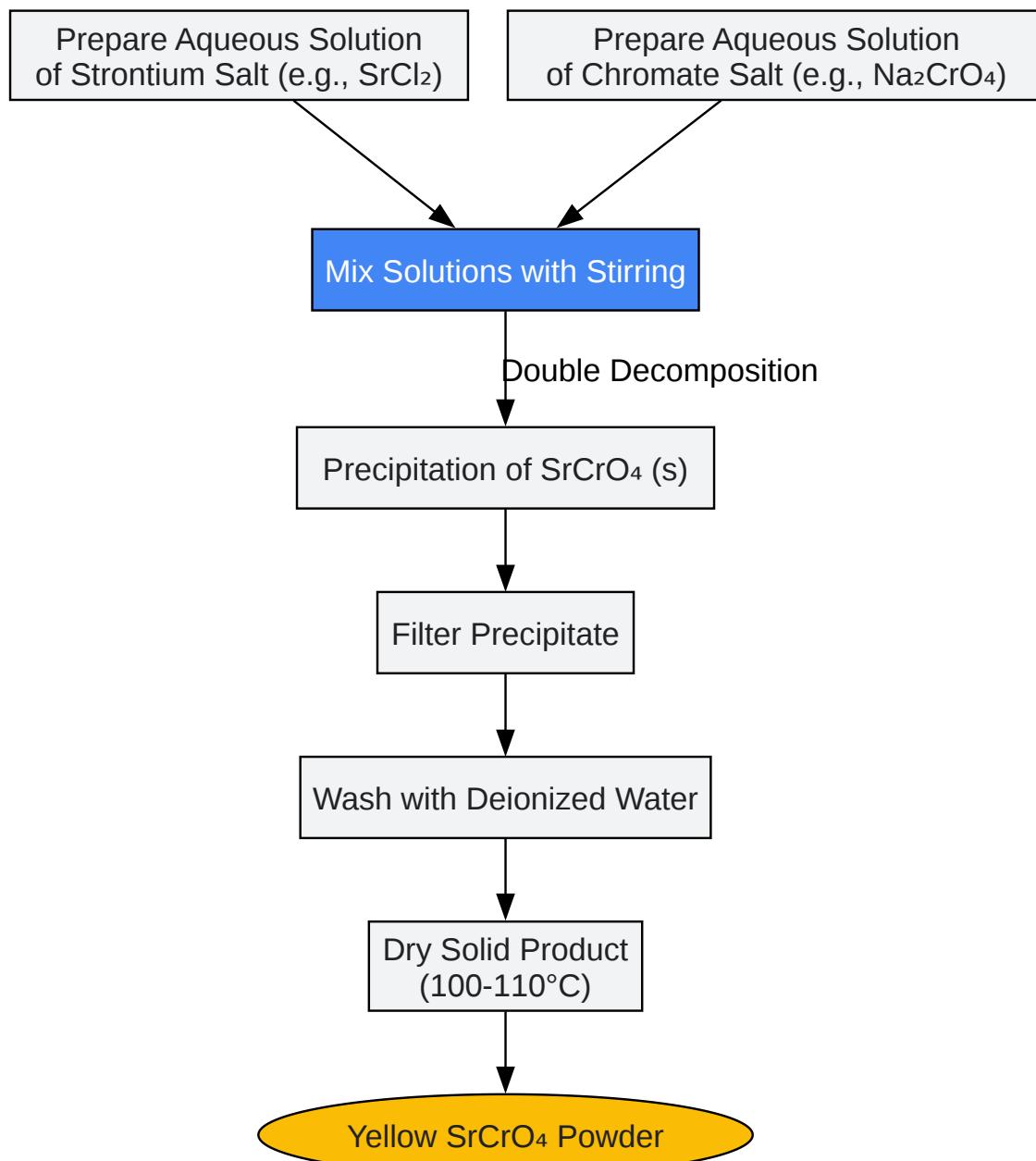


Diagram 1: Strontium Chromate Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **strontium chromate** via aqueous precipitation.

Industrial and Research Applications

Strontium chromate's properties make it suitable for several specialized applications, primarily driven by its corrosion resistance.

- Corrosion Inhibitor: Its most significant use is as an anti-corrosive pigment in primers.[2][3] These coatings are standard for protecting structural aluminum, zinc, and magnesium alloys in the aerospace and shipbuilding industries.[2]
- Pigment and Colorant: It is used as a colorant in PVC plastics and in oil-based paints under the name "Strontium Yellow".[3][4]
- Pyrotechnics: It is employed to produce red colors in pyrotechnic formulations.[2][4]
- Electroplating: It is used in electrochemical baths to control the concentration of sulfate ions. [1][2]
- Material Science Research: The compound is studied for the development of new materials with enhanced thermal stability and mechanical strength.[3]

Toxicology and Mechanism of Carcinogenicity

The primary health risk associated with **strontium chromate** stems from its hexavalent chromium content. Cr(VI) is a confirmed human carcinogen, primarily through inhalation.[6][8][9]

Mechanism of Genotoxicity

The carcinogenicity of Cr(VI) is a complex, multi-step process that occurs after the compound enters a cell.[7][11]

- Cellular Uptake: As an oxyanion (CrO_4^{2-}), **strontium chromate**'s structure mimics that of sulfate (SO_4^{2-}) and phosphate (PO_4^{3-}) ions. This allows it to be actively transported into cells through non-specific anion channels in the cell membrane.[11][12][13]
- Intracellular Reduction: Once inside the cell, Cr(VI) is rapidly reduced by cellular reductants like ascorbate and glutathione (GSH).[7][11] This reduction process generates highly reactive intermediates, including Cr(V) and Cr(IV), before ultimately forming the more stable trivalent state, Cr(III).[11][13]

- Generation of Reactive Oxygen Species (ROS): The reduction of Cr(VI) is a major source of oxidative stress, producing reactive oxygen species (ROS) such as hydroxyl radicals.[11][14]
- DNA Damage: The generated Cr(III), reactive intermediates, and ROS can all damage cellular macromolecules. The primary mechanism of genotoxicity involves the formation of DNA lesions, including Cr-DNA adducts, DNA-protein crosslinks, and DNA strand breaks. This damage can lead to mutations and genomic instability if not properly repaired.[7][11]
- Inhibition of DNA Repair: The DNA damage response can be overwhelmed, and Cr(VI) exposure has been shown to interfere with DNA repair processes, further promoting the fixation of mutations.[7]

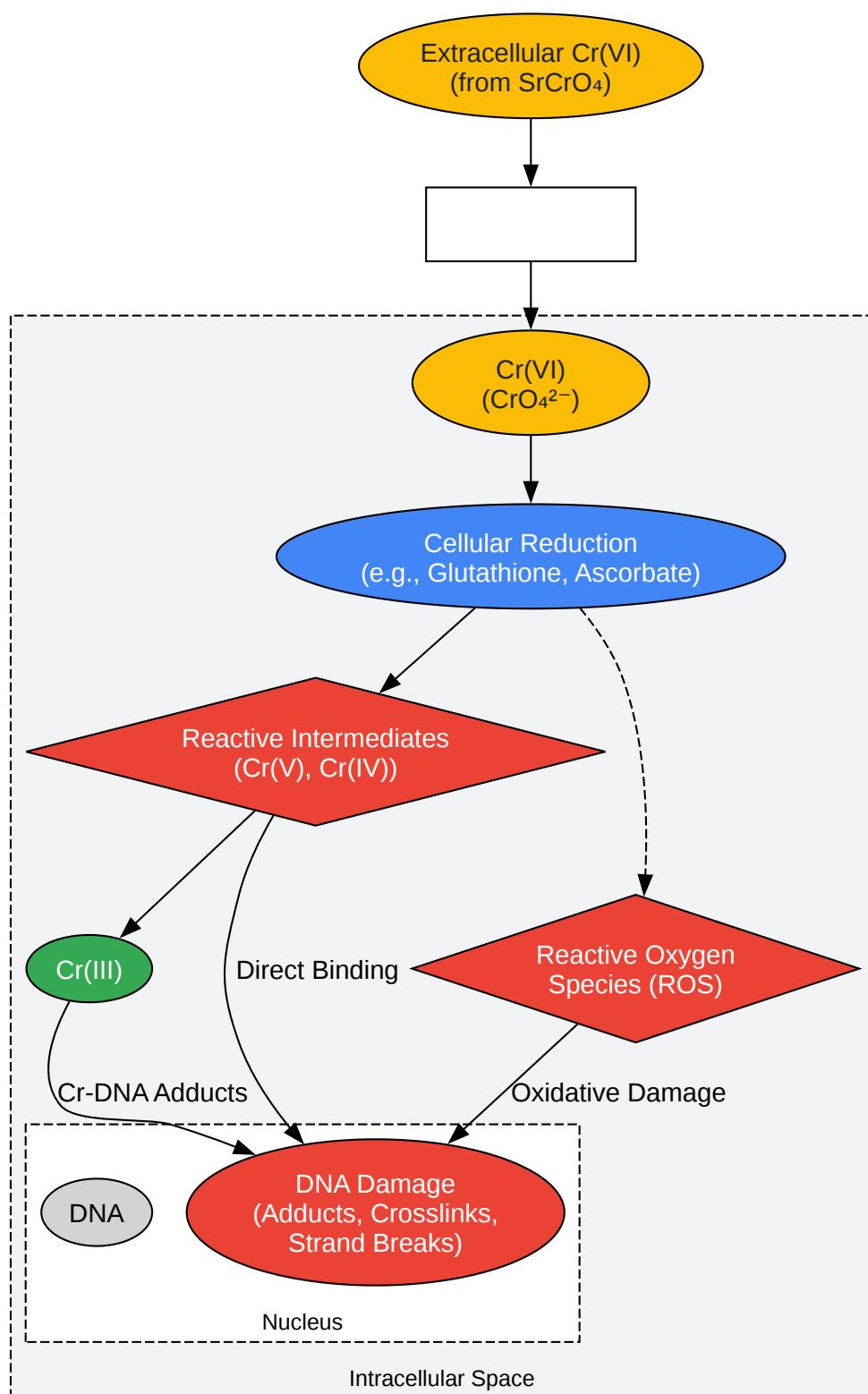


Diagram 2: Mechanism of Cr(VI) Genotoxicity

[Click to download full resolution via product page](#)

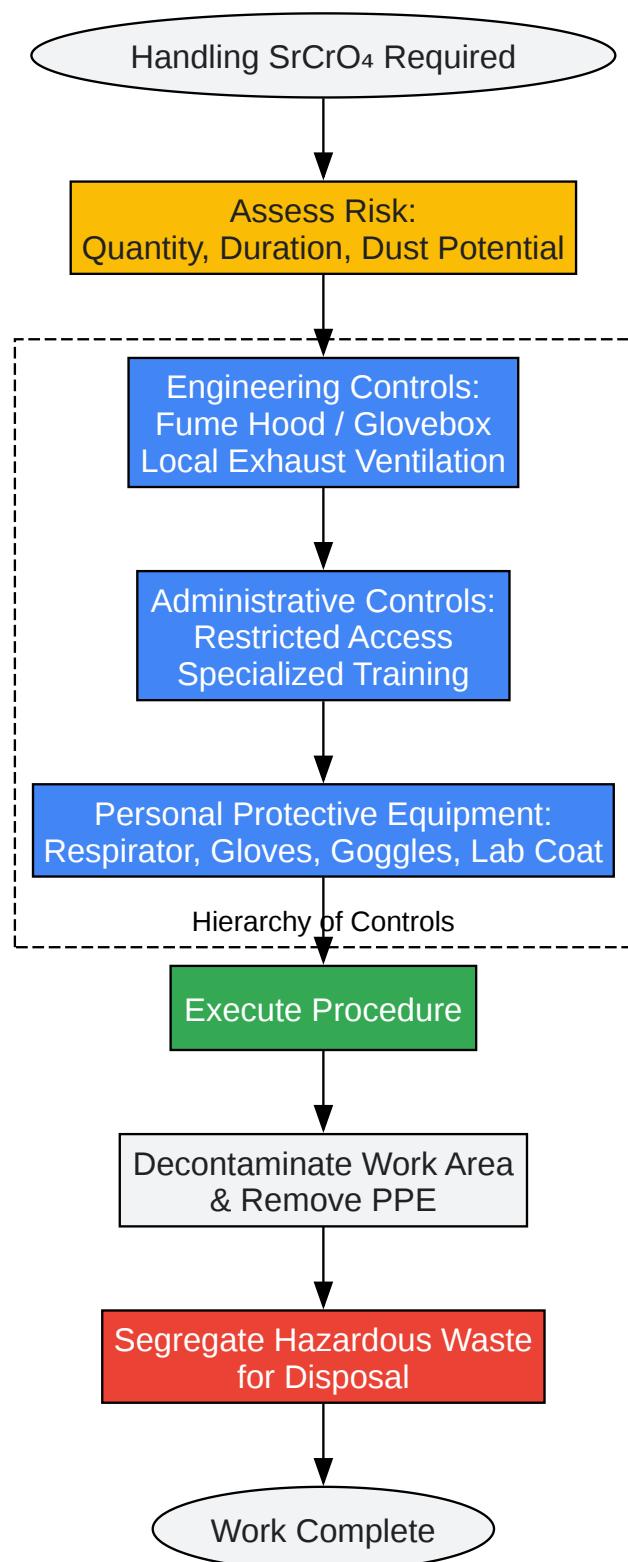
Caption: Cellular uptake and genotoxic pathway of hexavalent chromium (Cr(VI)).

Quantitative Toxicity Data

Parameter	Value	Species	Classification	Reference
Acute Oral LD ₅₀	3118 mg/kg	Rat	-	[6]
IARC	Group 1	Human	Known Human Carcinogen (for Cr(VI) compounds)	[6]
NTP	Group 1	Human	Known to be a Human Carcinogen (for Cr(VI) compounds)	[6]

Health Effects

Exposure to **strontium chromate** can cause both acute and chronic health effects.


- Acute Effects: Inhalation can cause respiratory irritation, coughing, and wheezing.[\[9\]](#) Direct contact may lead to skin and eye irritation or burns.[\[10\]](#) Ingestion can cause severe gastrointestinal distress, including nausea, vomiting, and abdominal pain.[\[9\]](#)
- Chronic Effects: Repeated or prolonged exposure is associated with severe health risks. Skin contact can lead to sensitization and allergic dermatitis.[\[9\]](#)[\[15\]](#) Chronic inhalation may cause nasal ulceration, perforation of the nasal septum, and asthma.[\[9\]](#) Long-term exposure is definitively linked to an increased risk of lung cancer.[\[9\]](#)[\[16\]](#) The substance may also have effects on the kidneys and liver.[\[9\]](#)[\[10\]](#)

Safety, Handling, and Regulatory Information

Given its high toxicity and carcinogenicity, all work with **strontium chromate** must be conducted with extreme caution and appropriate engineering controls.

Recommended Handling Protocol

- Engineering Controls: Always handle **strontium chromate** powder within a certified chemical fume hood or a glovebox to prevent inhalation of dust.[6] Use process enclosures or local exhaust ventilation for any operation that may generate dust.[6]
- Personal Protective Equipment (PPE):
 - Respiratory Protection: Use an approved and certified dust respirator (e.g., N95 or higher) or a self-contained breathing apparatus for situations with potential for high dust exposure. [6][10]
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]
 - Eye Protection: Use chemical safety goggles or a face shield.[9]
 - Body Protection: Wear a lab coat, and consider a full protective suit for large-scale handling.[6]
- General Hygiene: Avoid all contact.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[9] Wash hands thoroughly after handling.[17] Contaminated work clothing should not be allowed out of the workplace.[17]
- Storage: Store in a dry, cool, well-ventilated place in tightly sealed containers.[10][15] Store locked up and separated from food, feedstuffs, and incompatible materials like strong reducing agents.[9][15]
- Spill & Disposal: For spills, avoid generating dust.[10] Moisten the material first if appropriate, then carefully collect it into covered, labeled containers for disposal.[9] Dispose of contents and containers as hazardous waste in accordance with all local, state, and federal regulations.[15][17]

Diagram 3: Risk Management Workflow for SrCrO₄[Click to download full resolution via product page](#)

Caption: A workflow outlining the hierarchy of controls for safely handling **strontium chromate**.

Occupational Exposure Limits

Exposure to airborne **strontium chromate** is regulated by various national and international bodies. Limits are typically set for hexavalent chromium.

Agency	Limit (as Cr(VI))	Notes	Reference
ACGIH TLV	0.0002 mg/m ³ (TWA)	Inhalable fraction, A1 (Confirmed Human Carcinogen), Skin, SEN	[9]
NIOSH REL	0.0002 mg/m ³ (TWA)	-	[1]
EU-OEL	0.005 mg/m ³ (TWA)	Limit of 0.010 mg/m ³ until Jan 2025	[9]

Conclusion

Strontium chromate (CAS 7789-06-2) is a compound of significant industrial importance, primarily as a high-performance anti-corrosion agent. However, its utility is overshadowed by its severe toxicity. As a hexavalent chromium compound, it is a proven human carcinogen that can cause extensive DNA damage through a well-understood mechanism of cellular uptake and reductive activation. For researchers, scientists, and any professionals in drug development or material science, a thorough understanding of its properties and risks is paramount. Strict adherence to the hierarchy of safety controls—from engineering solutions to personal protective equipment—is not merely recommended but essential to prevent occupational exposure and mitigate the profound health risks associated with this hazardous chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium chromate | 7789-06-2 [chemicalbook.com]

- 2. Strontium Chromate | SrCrO₄ | CID 24599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Strontium chromate - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 5. Strontium chromate - Wikipedia [en.wikipedia.org]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. ICSC 0957 - STRONTIUM CHROMATE [chemicalsafety.ilo.org]
- 10. canalchem.com [canalchem.com]
- 11. Carcinogenicity of chromium and chemoprevention: a brief update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexavalent chromium at the crossroads of science, environment and public health - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03104D [pubs.rsc.org]
- 13. Chromium genotoxicity: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Understanding of Hexavalent Chromium [Cr(VI)] Neurotoxicity and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Chromium Hexavalent Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Strontium chromate CAS number 7789-06-2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219968#strontium-chromate-cas-number-7789-06-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com